molecular formula C18H21N3O2 B2559986 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea CAS No. 1448047-54-8

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea

Cat. No. B2559986
CAS RN: 1448047-54-8
M. Wt: 311.385
InChI Key: CTCLNTDGKMDDGR-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to exhibit potent biological activities, making it a promising candidate for drug development and other biomedical applications.

Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea may have relevance in the study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, important for understanding drug-drug interactions and metabolic pathways. Chemical inhibitors, including similar compounds, are used to determine the contribution of various cytochrome P450 isoforms to drug metabolism, highlighting the importance of selectivity in these interactions (Khojasteh et al., 2011).

Urease Inhibitors in Medical Treatment The compound falls within the broader category of urea derivatives, which have been explored for their potential as urease inhibitors. Such inhibitors are crucial in developing treatments for infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite limited clinical adoption due to side effects, the search for effective urease inhibitors highlights the ongoing need for novel therapeutic agents in this area (Kosikowska & Berlicki, 2011).

Complexes with Biological and Electrochemical Activity Research into complexes involving pyridine and benzothiazole derivatives, which are structurally related to 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea, provides insights into the synthesis and properties of compounds with significant biological and electrochemical activity. Such studies are essential for understanding the potential applications of these compounds in medicinal chemistry and materials science (Boča et al., 2011).

Drug Design and Urea Moiety The urea moiety, a key structural component of 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea, plays a significant role in drug design due to its unique hydrogen bonding capabilities. Urea derivatives have been incorporated into various drugs to modulate selectivity, stability, toxicity, and pharmacokinetic profiles, underscoring the versatility and importance of this functional group in medicinal chemistry (Jagtap et al., 2017).

properties

IUPAC Name

1-cyclopentyl-3-[(3-pyridin-2-yloxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(21-15-7-1-2-8-15)20-13-14-6-5-9-16(12-14)23-17-10-3-4-11-19-17/h3-6,9-12,15H,1-2,7-8,13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCLNTDGKMDDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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